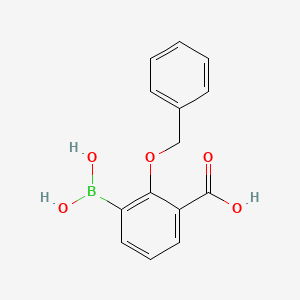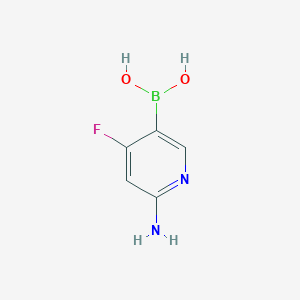![molecular formula C13H8ClF3N2O B3032619 Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- CAS No. 303090-94-0](/img/structure/B3032619.png)
Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-
Vue d'ensemble
Description
Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- is an organic compound that features a phenol group substituted with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl imino methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with phenol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted phenols from electrophilic aromatic substitution .
Applications De Recherche Scientifique
Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-
- Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]ethyl]-
- Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]propyl]-
Uniqueness
Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-[(E)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O/c14-10-5-9(13(15,16)17)7-19-12(10)18-6-8-3-1-2-4-11(8)20/h1-7,20H/b18-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYHQEKGIRCDMV-NGYBGAFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=N2)C(F)(F)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=C(C=C(C=N2)C(F)(F)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425170 | |
| Record name | Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303090-94-0 | |
| Record name | Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride](/img/structure/B3032536.png)

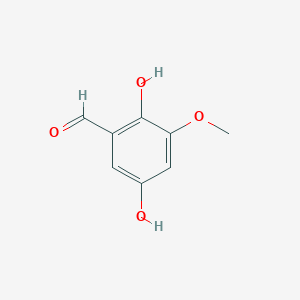

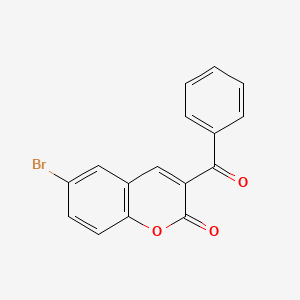

![5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B3032549.png)
![4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B3032551.png)
![[(4-{[(carboxymethyl)amino]carbonyl}benzoyl)amino]acetic acid](/img/structure/B3032552.png)

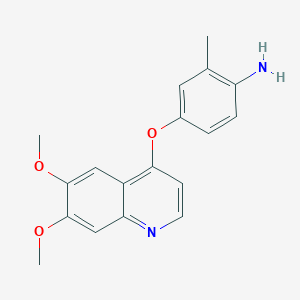
![2-(3-CHLOROPHENYL)BENZO[D]THIAZOLE](/img/structure/B3032557.png)
